N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide
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Overview
Description
N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hydroxyl group, a pentan-2-yl chain, and an oxolane ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide typically involves the condensation of 4-hydroxypentan-2-one with 5-methyloxolane-3-carboxylic acid. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions. The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include the optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The oxolane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxolane derivatives.
Scientific Research Applications
N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
- N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxylate
- N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxylamide
- N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxylhydrazide
Uniqueness
N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl group, pentan-2-yl chain, and oxolane ring make it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-7(4-8(2)13)12-11(14)10-5-9(3)15-6-10/h7-10,13H,4-6H2,1-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWXYNSTNGNLRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CO1)C(=O)NC(C)CC(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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